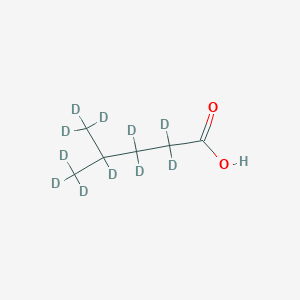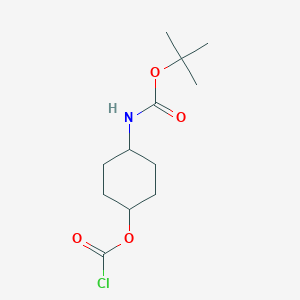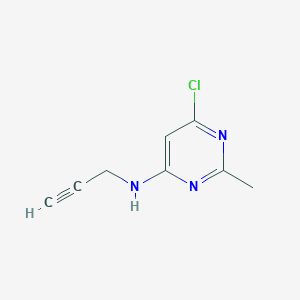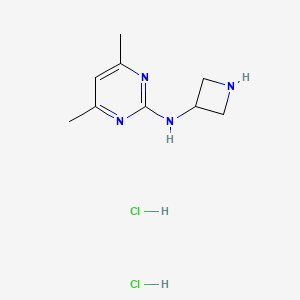
4-Methylpentanoic-D11 acid
Übersicht
Beschreibung
4-Methylpentanoic-D11 acid, also known as Isocaproic Acid, is a Short chain fatty acid (SCFA) . It is a carboxylic acid of five carbons with methyl substitution at the fourth carbon . The deuterium labeled 4-Methylpentanoic acid is used largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
4-Methylpentanoic acid has a molecular formula of C6H12O2 . It is a carboxylic acid with five carbons and a methyl substitution at the fourth carbon . The structure can be represented as (CH3)2CHCH2CH2CO2H .Physical And Chemical Properties Analysis
4-Methylpentanoic acid has a molecular weight of 116.16 . It has a boiling point of 199-201 °C and a density of 0.923 g/mL at 25 °C . The refractive index is n20/D 1.414 .Wissenschaftliche Forschungsanwendungen
Extraction and Separation Studies
Investigation of Extraction Efficiency : The extraction of 4-oxopentanoic acid (levulinic acid) using N,N-dioctyloctan-1-amine in different solvents, including 4-methylpentan-2-one, shows the diverse solvent effects on extraction efficiency. This highlights the chemical's role in optimizing extraction processes for specific compounds from aqueous solutions (Kumar et al., 2015).
Selective Extraction of Iron(III) : 4-methylpentan-2-ol, closely related to 4-methylpentanoic acid, has been utilized for the quantitative extraction of iron(III) from acidic solutions, showcasing its application in the separation and quantification of metal ions (Gawali & Shinde, 1974).
Catalytic and Chemical Transformation Studies
- Acid-Base Properties of Metal Oxides : Research on the acid-base properties of zirconium, cerium, and lanthanum oxides using catalytic methods provides insights into chemical transformations involving 4-methylpentan-2-ol as a reactant. This contributes to our understanding of the catalytic behaviors of these metal oxides in producing valuable chemicals (Cutrufello et al., 2002).
Analytical Chemistry Applications
- Development of Analytical Methods : A method for analyzing methylpentanoic acids in wines and other alcoholic beverages showcases the use of solid-phase extraction and gas chromatography, underlining the importance of these compounds in food science and quality control (Gracia-Moreno et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,3,3,4,5,5,5-octadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJLKRYENPLQH-KUXNVAAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpentanoic-D11 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride](/img/structure/B1488125.png)






![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)



